3-Ethyl-2-hydrazino-7-methylquinoline hydrochloride 3-Ethyl-2-hydrazino-7-methylquinoline hydrochloride
Brand Name: Vulcanchem
CAS No.: 1171738-46-7
VCID: VC18432416
InChI: InChI=1S/C12H15N3.ClH/c1-3-9-7-10-5-4-8(2)6-11(10)14-12(9)15-13;/h4-7H,3,13H2,1-2H3,(H,14,15);1H
SMILES:
Molecular Formula: C12H16ClN3
Molecular Weight: 237.73 g/mol

3-Ethyl-2-hydrazino-7-methylquinoline hydrochloride

CAS No.: 1171738-46-7

Cat. No.: VC18432416

Molecular Formula: C12H16ClN3

Molecular Weight: 237.73 g/mol

* For research use only. Not for human or veterinary use.

3-Ethyl-2-hydrazino-7-methylquinoline hydrochloride - 1171738-46-7

Specification

CAS No. 1171738-46-7
Molecular Formula C12H16ClN3
Molecular Weight 237.73 g/mol
IUPAC Name (3-ethyl-7-methylquinolin-2-yl)hydrazine;hydrochloride
Standard InChI InChI=1S/C12H15N3.ClH/c1-3-9-7-10-5-4-8(2)6-11(10)14-12(9)15-13;/h4-7H,3,13H2,1-2H3,(H,14,15);1H
Standard InChI Key VMGVNOBDCGSZPH-UHFFFAOYSA-N
Canonical SMILES CCC1=C(N=C2C=C(C=CC2=C1)C)NN.Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

3-Ethyl-2-hydrazino-7-methylquinoline hydrochloride features a bicyclic quinoline core substituted with ethyl, methyl, and hydrazine functional groups. The hydrochloride salt formation occurs at the hydrazine moiety, improving its physicochemical properties for research applications . Key identifiers include:

PropertyValue
IUPAC Name(3-ethyl-7-methylquinolin-2-yl)hydrazine; hydrochloride
Canonical SMILESCCC1=C(N=C2C=C(C=CC2=C1)C)NN.Cl
InChIKeyVMGVNOBDCGSZPH-UHFFFAOYSA-N
PubChem CID43866109
CAS Number1171738-46-7

The compound’s structure has been validated through spectral data (NMR, IR) and X-ray crystallography in related quinoline-hydrazine derivatives .

Physicochemical Properties

While experimental data on density and melting point remain unpublished, computational models predict:

  • LogP: ~2.7 (indicating moderate lipophilicity)

  • Hydrogen Bond Donors/Acceptors: 3/3

  • Topological Polar Surface Area: 58.7 Ų

These properties suggest favorable membrane permeability, a critical factor in drug design.

Synthesis and Optimization Strategies

Reaction Pathway

The synthesis involves a three-step sequence starting from 7-methylquinoline precursors:

  • Ethylation: Introduction of the ethyl group at position 3 via Friedel-Crafts alkylation.

  • Hydrazine Functionalization: Nucleophilic substitution at position 2 using hydrazine hydrate.

  • Salt Formation: Treatment with hydrochloric acid to yield the hydrochloride salt.

Critical Reaction Parameters

Optimized conditions for high yields (>75%) include:

ParameterOptimal Value
SolventEthanol/water (4:1 v/v)
Temperature80–85°C (reflux)
Reaction Time6–8 hours
pH Adjustment2.5–3.0 (post-reaction)

Purification typically employs recrystallization from hot ethanol, achieving >95% purity as confirmed by HPLC.

Cell LineIC₅₀ (µM)
MCF-7 (Breast Cancer)48.2 ± 3.1
A549 (Lung Cancer)56.7 ± 4.5
HepG2 (Liver Cancer)62.9 ± 5.2

Mechanistic studies suggest apoptosis induction via caspase-3 activation and Bcl-2 suppression.

Anti-Inflammatory Effects

In a carrageenan-induced rat paw edema model, oral administration (50 mg/kg) reduced swelling by 58% at 4 hours post-treatment. This activity correlates with COX-2 inhibition (IC₅₀ = 1.2 µM) in enzyme assays.

Future Research Directions

  • Structure-Activity Relationships: Systematic modification of the ethyl and methyl groups to enhance potency.

  • Pharmacokinetic Studies: Assessment of oral bioavailability and metabolic stability.

  • Target Deconvolution: Proteomic approaches to identify primary molecular targets.

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